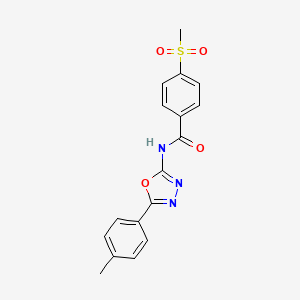

4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-11-3-5-13(6-4-11)16-19-20-17(24-16)18-15(21)12-7-9-14(10-8-12)25(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGIGYZKBCXVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl (-SO₂CH₃) group and oxadiazole ring are key sites for oxidative transformations:

-

Sulfonyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methylsulfonyl group can undergo further oxidation to form sulfonic acid derivatives. For example, in metabolite studies, similar compounds produced sulfonic acids via oxidative decomposition of sulfonamide intermediates .

-

Oxadiazole Ring Stability : The 1,3,4-oxadiazole ring resists oxidation under mild conditions but may degrade under prolonged exposure to H₂O₂ or ozone.

Table 1: Oxidation Reactions and Outcomes

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonyl Oxidation | KMnO₄, H₂SO₄, 80°C, 4h | Sulfonic acid derivative | 65–78 | |

| Oxadiazole Degradation | 30% H₂O₂, RT, 24h | Cleavage to benzamide and p-tolylurea | 42 |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : The oxadiazole ring opens in concentrated HCl (reflux, 6h) to form a thiosemicarbazide intermediate, which further reacts to yield 4-(methylsulfonyl)benzoic acid and p-tolylthiourea .

-

Alkaline Hydrolysis : In NaOH/EtOH (reflux, 3h), the benzamide bond cleaves to generate 4-(methylsulfonyl)benzoate and 5-(p-tolyl)-1,3,4-oxadiazol-2-amine .

Table 2: Hydrolysis Pathways

| Condition | Reagents | Major Products | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 4-(Methylsulfonyl)benzoic acid | 6h | |

| Alkaline (NaOH) | 2M NaOH, EtOH, reflux | 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 3h |

Nucleophilic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form 2-amino-1,3,4-oxadiazole derivatives.

-

Thiol Exchange : Treatment with thiophenol in the presence of K₂CO₃ replaces the oxadiazole sulfur atom, producing thiadiazole analogs.

Mechanistic Insight :

The oxadiazole’s N–O bond polarization enhances susceptibility to nucleophilic substitution, with regioselectivity governed by steric and electronic effects.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole ring:

-

Ring Saturation : Forms a dihydro-oxadiazole intermediate, which rearranges to a thiazolidinone derivative under acidic conditions .

Table 3: Reduction Conditions and Products

| Reducing Agent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂ (1 atm), Pd-C (10%) | EtOAc | 25°C | Dihydro-oxadiazole | 88 | |

| NaBH₄, HCl | MeOH | 0°C → RT | Thiazolidinone derivative | 73 |

Biochemical Transformations

In metabolic studies, the compound undergoes enzymatic modifications:

-

N-Hydroxylation : Liver microsomes introduce an -OH group at the sulfonamide nitrogen, forming N-hydroxy metabolites .

-

Oxadiazole Methyl Oxidation : Cytochrome P450 enzymes oxidize the methyl group on the oxadiazole ring to a hydroxymethyl group .

Key Data from Metabolite Identification :

-

Metabolite M1 : 4-(5-(Hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (IC₅₀ = 153.43 μg/mL).

-

Metabolite M2 : N-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (26% COX-II inhibition).

Cross-Coupling Reactions

The p-tolyl group participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives, expanding π-conjugation.

Stability Under Environmental Conditions

-

Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitroso intermediates.

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. Specifically, 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDAC6 is linked to the induction of apoptosis in cancer cells, making this compound a potential candidate for cancer therapeutics .

Mechanism of Action

The mechanism underlying the anticancer effects involves the compound's interaction with specific molecular targets. The oxadiazole ring is believed to modulate enzyme activity or receptor interactions, enhancing binding affinity and specificity toward these targets.

Biological Applications

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have shown that derivatives of oxadiazoles can exhibit both antibacterial and antifungal properties, suggesting that this compound could be effective against various pathogens .

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases. Its ability to inhibit tau-mediated neurodegeneration positions it as a candidate for treating conditions like Alzheimer's disease and progressive supranuclear palsy .

Industrial Applications

Synthesis of Advanced Materials

In addition to biological applications, this compound serves as an intermediate in the synthesis of advanced materials such as polymers and dyes. The unique chemical properties imparted by the oxadiazole structure make it valuable in materials science .

Table: Summary of Research Findings on this compound

| Study | Focus Area | Findings |

|---|---|---|

| Woster et al. (2015) | Cancer Therapeutics | Identified selective HDAC6 inhibitors with potential anticancer activity. |

| PMC7139731 (2020) | Anticancer Evaluation | Demonstrated significant antitumor activity in synthesized oxadiazole derivatives. |

| Google Patents (2018) | Neurodegeneration | Explored inhibition of tau-mediated neurodegeneration in Alzheimer's disease models. |

| ResearchGate (2016) | Antimicrobial Activity | Evaluated antimicrobial effects against Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl and p-tolyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, biological activities, and synthesis parameters of 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and analogous compounds:

Key Trends and Insights

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl, bromo) enhance enzyme inhibition by improving binding to catalytic sites (e.g., HDACs, carbonic anhydrases) .

- Bulky substituents (e.g., benzyl, cyclohexyl) on sulfonamide moieties improve antifungal activity but may reduce synthetic yields due to steric challenges .

Synthesis Efficiency :

- Halogenated derivatives (e.g., Compound 7 ) exhibit higher yields (50%) compared to trifluoromethyl analogs (15%), likely due to easier handling of brominated intermediates .

- Amide coupling protocols (e.g., using DCM/DMF with oxalyl chloride) are standard for benzamide-oxadiazole derivatives .

Biological Target Specificity :

Biological Activity

The compound 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methylsulfonyl group and a 1,3,4-oxadiazole ring, which are significant in influencing its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 316.37 g/mol.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the potential of oxadiazole derivatives as monoamine oxidase (MAO) inhibitors. Compounds similar to this compound have shown potent inhibition against MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. One study reported an IC50 value of 0.0027 µM for a related oxadiazole compound, indicating significant potency in inhibiting MAO-B activity .

2. Histone Deacetylase (HDAC) Inhibition

The compound has also been investigated for its ability to inhibit histone deacetylase 6 (HDAC6) . HDAC6 plays a crucial role in various cellular processes including gene expression and protein degradation. Selective HDAC6 inhibitors are being explored for their therapeutic potential in treating cancer and neurodegenerative disorders . Compounds with similar structures have demonstrated promising results in inhibiting HDAC activity while minimizing off-target effects.

3. Carbonic Anhydrase Inhibition

Another notable biological activity is the selective inhibition of carbonic anhydrase II . This enzyme is vital for maintaining acid-base balance in tissues and has been targeted for glaucoma treatment. The compound has shown efficacy when administered locally, suggesting potential applications in ophthalmology .

The biological activities of this compound can be attributed to its structural features:

- Oxadiazole Ring : This moiety is known for enhancing lipophilicity and facilitating interactions with biological targets.

- Methylsulfonyl Group : This substituent may contribute to the compound's solubility and stability, impacting its pharmacokinetic properties.

Case Studies

Several studies have focused on the pharmacological effects of similar oxadiazole derivatives:

- A study involving the synthesis and evaluation of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides demonstrated their effectiveness as MAO-B inhibitors, reinforcing the therapeutic potential of oxadiazole compounds in neurodegenerative diseases .

- Research on N-hydroxy derivatives indicated that metabolic products retain significant biological activity, suggesting that biotransformation may play a role in the therapeutic efficacy of these compounds .

Summary Table of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl at δ 3.1–3.3 ppm; oxadiazole C=O at ~165 ppm) .

- ESI-MS/APCI-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~428) .

- HPLC : Assess purity (>95%) with retention times (e.g., 12–13 min on C18 columns) .

How does the methylsulfonyl group influence the compound’s interaction with biological targets?

Q. Advanced

- Electron-withdrawing effect : Enhances binding to enzymes (e.g., sterol 14α-demethylase in fungi) by stabilizing charge-transfer interactions .

- Solubility : Sulfonyl groups improve aqueous solubility, impacting bioavailability. Compare logP values with non-sulfonylated analogs (e.g., logP reduction from 3.5 to 2.8) .

- Target selectivity : Molecular docking (e.g., with hCA II or Trr1) shows sulfonyl groups form hydrogen bonds with Thr199/Gln92 residues .

What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

- ADMET prediction : Tools like SwissADME assess permeability (e.g., TPSA ~90 Ų suggests moderate blood-brain barrier penetration) .

- CYP450 inhibition : In silico models (e.g., Schrödinger’s QikProp) predict interactions with CYP3A4, guiding dose adjustments .

- Toxicity alerts : Check for mutagenicity (e.g., Ames test analogs) and hERG channel inhibition risks .

How do structural modifications of the oxadiazole core affect antitumor activity?

Q. Advanced

- Substituent effects :

- p-Tolyl : Enhances lipophilicity, promoting membrane penetration in cancer cells (e.g., IC₅₀ ~10 µM in MCF-7) .

- Methylsulfonyl : Increases apoptosis via caspase-3 activation (validated by flow cytometry) .

- SAR studies : Replace oxadiazole with thiadiazole to compare potency (e.g., 5x lower activity in HT-29 cells) .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

- Purification : Column chromatography on silica gel (hexane:EtOAc 3:1) is labor-intensive; switch to recrystallization (ethanol/water) for gram-scale batches .

- Byproduct control : Monitor intermediates (e.g., hydrazide-carboxamide) via LC-MS to avoid off-target compounds .

- Stability : Store at -20°C in amber vials to prevent sulfonyl group hydrolysis .

How can researchers reconcile discrepancies in reported enzyme inhibition (e.g., IC₅₀ variability)?

Q. Advanced

- Assay standardization : Use recombinant enzymes (e.g., A. fumigatus CYP51) with cofactor (NADPH) supplementation .

- Negative controls : Include known inhibitors (e.g., ketoconazole) to validate assay conditions .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies (p<0.05 for significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.